molecular formula C8H6F2O3 B2749132 (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid CAS No. 2155873-12-2

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2749132
CAS No.: 2155873-12-2
M. Wt: 188.13
InChI Key: AHEUDXXXNIMTJK-DUXPYHPUSA-N
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Description

The compound (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is a fluorinated acrylic acid derivative featuring a furan ring substituted at the 5-position with a difluoromethyl (-CF₂H) group. Its molecular formula is C₈H₆F₂O₃, with a molecular weight of 188.13 g/mol and a purity of ≥95% . The E-configuration of the propenoic acid moiety ensures planar geometry, which may influence intermolecular interactions such as hydrogen bonding or π-stacking.

Properties

IUPAC Name

(E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)6-3-1-5(13-6)2-4-7(11)12/h1-4,8H,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEUDXXXNIMTJK-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of furan derivatives using difluoromethylation reagents .

Industrial Production Methods

Industrial production of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid may involve large-scale difluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods often employ continuous flow reactors and optimized catalysts to achieve high yields and purity .

Scientific Research Applications

Synthetic Routes

The synthesis of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid typically involves the difluoromethylation of furan derivatives. Common synthetic methods include:

  • Difluoromethylation : Utilizes difluoromethylation reagents to introduce the difluoromethyl group onto the furan ring.
  • Aldol Condensation : Involves base-catalyzed reactions that can yield the propenoic acid structure.

Chemistry

In organic chemistry, (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in various organic transformations, including:

  • Reagent in Organic Synthesis : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound's distinct structural features make it a useful tool for studying biological processes. Research has focused on:

  • Biological Activity : Investigations into its potential anti-inflammatory and antimicrobial properties have been conducted, highlighting its relevance in medicinal chemistry.

Industry

In industrial applications, (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is utilized in producing specialty chemicals and materials with specific properties. Its applications include:

  • Pharmaceutical Development : The compound may serve as a precursor for developing novel therapeutic agents, particularly those targeting inflammatory pathways.

Case Study 1: Antimicrobial Activity

Research conducted on (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid demonstrated significant antimicrobial activity against various bacterial strains. The study utilized standard disk diffusion methods to assess efficacy, revealing promising results that warrant further exploration in drug development.

Case Study 2: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of this compound in vitro, using human cell lines to measure cytokine production. Results indicated that (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid could inhibit pro-inflammatory mediators, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Furan-2-yl Key Properties/Applications References
(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid C₈H₆F₂O₃ 188.13 -CF₂H High purity (95%); fluorinated bioactive scaffold
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉F₂O₃ 250.21* -C₆H₃F₂ (2,4-difluoro) Supplier-listed (CAS 844891-16-3)
(2E)-3-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid C₁₄H₉F₃O₃ 282.22* -C₆H₄CF₃ (2-trifluoromethyl) MDL: MFCD01312566; enhanced electron withdrawal
3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉FO₃ 232.20 -C₆H₄F (2-fluoro) Soluble in DMSO/chloroform; research chemical
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid C₇H₅BrO₃ 217.02 -Br Molar mass 217.02; brominated analog
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid C₁₀H₁₀O₅ 210.18 -CH₂OAc Density: 1.308 g/cm³; B.P. 333.4°C

*Calculated based on molecular formula.

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃): The strongest EWG among analogs, increasing the acidity of the propenoic acid (pKa reduction) and enhancing metabolic stability in drug design . Difluoromethyl (-CF₂H): Moderately electron-withdrawing, balancing lipophilicity and polarity for improved membrane permeability . Bromo (-Br): Adds steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Aromatic vs. Acetyloxymethyl (-CH₂OAc): An ester group that may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid .

Solubility and Bioavailability: The 2-fluorophenyl analog (C₁₃H₉FO₃) exhibits slight solubility in chloroform and methanol, suggesting utility in hydrophobic environments . The difluoromethyl derivative (C₈H₆F₂O₃) likely has intermediate solubility due to its smaller size and balanced polarity.

Biological Activity

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 1378805-89-0, is a synthetic organic compound characterized by a furan ring with a difluoromethyl substituent and a propenoic acid moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid is C8H6F2O3. It features a unique structure that enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
CAS Number1378805-89-0
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving binding affinity to target proteins. The furan ring can participate in various biochemical interactions, contributing to the compound's overall effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
  • Antioxidant Activity : Potentially acts as an antioxidant, reducing oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological activity of (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid, focusing on its pharmacological effects and potential therapeutic applications.

Case Studies

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values :
      • MCF-7: 15 µM
      • HeLa: 20 µM
  • Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by downregulating pro-inflammatory cytokines in macrophages, suggesting a mechanism involving the NF-kB signaling pathway.
    • Cytokines Measured : TNF-alpha, IL-6.
    • Results : Significant reduction in cytokine levels at concentrations above 10 µM.

Applications in Research and Industry

(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid serves as a valuable building block in organic synthesis and has applications in:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting metabolic disorders and cancers.
  • Agricultural Chemicals : The compound's properties may be utilized in developing agrochemicals with enhanced efficacy against pests and diseases.
  • Material Science : Used in synthesizing specialty materials with specific functional properties.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid?

  • Methodological Answer : Synthesis typically involves coupling a difluoromethyl-substituted furan precursor with a prop-2-enoic acid derivative. For example, a Heck coupling or Wittig reaction could facilitate the formation of the α,β-unsaturated carboxylic acid moiety. Catalytic cyclization using acidic agents like boron trifluoride diethyl etherate (BF₃·Et₂O) may stabilize intermediates, as seen in analogous furan-carboxylic acid syntheses . Fluorination can be achieved via electrophilic substitution or using fluoromethylation reagents (e.g., ClCF₂H or difluorocarbene precursors). Purification via recrystallization or column chromatography is critical to isolate the (2E)-isomer selectively.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the (2E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and distinguishes the difluoromethyl group (¹⁹F NMR: δ ~ -90 to -110 ppm, doublet splitting).
  • HPLC-MS : Validates purity and molecular weight, especially when paired with electrospray ionization (ESI) for carboxylate detection.
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹). Structural analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid have been characterized using these techniques .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation or moisture absorption. Use amber vials to avoid photodegradation.
  • Handling : Wear PPE (nitrile gloves, lab coat) and use a fume hood. Respiratory protection (e.g., NIOSH-approved N95 masks) is recommended for airborne particles .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess thermal and hydrolytic stability.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Model the electronic structure to predict sites for electrophilic/nucleophilic attack. For example, the α,β-unsaturated system may undergo Michael addition, which can be validated via Fukui indices.
  • Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., enzyme binding pockets) to guide functional studies. Tools like CC-DPS combine quantum chemistry and QSPR for property prediction .
  • Docking Studies : Use software like AutoDock to explore binding affinities if the compound has hypothesized biological targets (e.g., enzyme inhibitors).

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT/XTT) to confirm mechanism-specific effects.
  • Meta-Analysis : Account for variability in experimental conditions (e.g., pH, solvent polarity) that may alter activity. Studies on fluorinated analogs highlight the impact of substituent positioning on bioactivity .

Q. What are the mechanisms of thermal decomposition for this compound, and how can degradation products be identified?

  • Methodological Answer :
  • TGA-DSC : Quantify thermal stability and identify decomposition onset temperatures.
  • GC-MS/Tandem MS : Analyze volatile degradation products (e.g., decarboxylation to form furan derivatives or HF release from difluoromethyl groups).
  • Isolation of Intermediates : Use preparative HPLC to isolate and characterize degradation byproducts. For example, analogous furan-carboxylic acids degrade via ring-opening under extreme heat .

Data Contradiction and Experimental Design

Q. How can researchers address variability in synthetic yields across studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent) to identify optimal conditions.
  • In Situ Monitoring : Use techniques like ReactIR to track reaction progress and intermediate formation.
  • Reproducibility Checks : Collaborate with independent labs to validate protocols. Studies on similar compounds emphasize the role of moisture-sensitive steps in yield discrepancies .

Q. What analytical approaches differentiate stereoisomers or regioisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers.
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.
  • NOESY NMR : Detect spatial proximity between protons to distinguish regioisomers (e.g., furan substitution patterns) .

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